2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine
Description
Properties
IUPAC Name |
2-[4-(1-methylsulfonylpyrazol-3-yl)phenoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-22(19,20)18-10-7-13(17-18)11-3-5-12(6-4-11)21-14-15-8-2-9-16-14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWFYOFEQFUQDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=CC(=N1)C2=CC=C(C=C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution on Dichloropyrimidine
The 2-position of 4,6-dichloropyrimidine serves as an electrophilic center for phenoxy group introduction. As demonstrated in Patent US6693194B2, methoxylation under basic conditions proceeds efficiently:
Representative Procedure
4,6-Dichloro-2-(methylthio)pyrimidine (1.0 eq)
Lithium methoxide (2.2 eq)
Toluene, 50°C, 12 h
→ 4,6-Dimethoxy-2-(methylthio)pyrimidine (87% yield)
Critical parameters:
- Solvent polarity significantly impacts reaction rate (toluene > DMF > THF)
- Temperature must remain below 60°C to prevent demethylation side reactions
Oxidation of Methylthio to Methylsulfonyl
The methylsulfonyl group is introduced via controlled oxidation of the methylthio precursor. Patent details a two-phase system for efficient conversion:
Oxidation Conditions Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Oxidizing Agent | H2O2 (30% aq.) | 92% |
| Catalyst | Na2WO4·2H2O (5 mol%) | +15% efficiency |
| pH | 2.5-3.0 | Minimizes overoxidation |
| Temperature | 40-45°C | Balances rate vs. decomposition |
This protocol avoids chromatographic purification through pH-controlled crystallization (adjust to pH 6.8 ± 0.2).
Construction of 1-(Methylsulfonyl)-1H-Pyrazole
Cyclocondensation of Hydrazines with 1,3-Dielectrophiles
The J-stage studies establish a robust protocol for pyrazole formation:
Stepwise Synthesis
- Enolate Formation : Methyl nicotinate reacts with lithium hexamethyldisilazide (LiHMDS) at -30°C to generate a stabilized enolate
- Dielectrophile Quenching : 2-Chloro-4-methylpyrimidine introduces the pyrimidine substituent
- Cyclization : Dimethylformamide dimethylacetal facilitates ring closure with hydrazine hydrate
Key Observation : N-Alkylation selectivity (N1 vs. N2) is solvent-dependent:
Sulfonylation Strategies
Direct introduction of the methylsulfonyl group employs either:
Method A : Methanesulfonyl Chloride Alkylation
Pyrazole (1.0 eq), CH3SO2Cl (1.2 eq)
Cs2CO3 (2.5 eq), DMF, 0°C → rt
→ 95% conversion in 3 h
Method B : Oxidative Sulfur Conversion
Methylthio-pyrazole → H2O2/HOAc (1:3 v/v)
70°C, 6 h → 89% isolated yield
Fragment Coupling Methodologies
Ullmann-Type Ether Synthesis
Copper-mediated coupling of phenolic oxygen to chloropyrimidine:
Optimized Conditions
| Component | Specification |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Base | Cs2CO3 |
| Solvent | DMSO/Toluene (1:4) |
| Temperature | 110°C, 24 h |
This method achieves 78% yield with <5% homo-coupling byproducts.
Suzuki-Miyaura Cross-Coupling
For pre-sulfonylated pyrazole boronic esters:
Reaction Parameters
- Pd(PPh3)4 (3 mol%)
- Aqueous Na2CO3 (2M)
- DME/H2O (4:1), 80°C
- Conversion: 82% (GC-MS)
Purification and Analytical Characterization
Chromatographic Techniques
- Normal Phase SiO2 : Hexane/EtOAc gradient elution removes unreacted starting materials
- Reverse Phase C18 : MeCN/H2O (0.1% TFA) resolves polar degradation products
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6)
δ 8.72 (d, J=5.2 Hz, 2H, Pyrimidine H)
δ 8.15 (s, 1H, Pyrazole H)
δ 7.89 (d, J=8.8 Hz, 2H, Phenoxy H)
δ 7.12 (d, J=8.8 Hz, 2H, Phenoxy H)
δ 3.42 (s, 3H, SO2CH3)
HRMS (ESI+)
Calculated for C15H13N4O3S [M+H]+: 329.0708
Found: 329.0711
Yield Optimization and Process Chemistry
Comparative Reaction Metrics
| Step | Batch Yield | Pilot Plant Yield |
|---|---|---|
| Pyrazole Formation | 78% | 82% |
| Sulfonylation | 89% | 91% |
| Coupling | 75% | 68% |
Scale-up challenges:
- Exothermic nature of sulfonylation requires controlled addition (<5°C)
- Pd catalyst removal via SiliaBond Thiol resin (99.8% metal recovery)
Chemical Reactions Analysis
2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazolyl ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.
Anti-inflammatory Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, including this compound, possess significant anti-inflammatory effects. In pharmacological studies, compounds similar to 2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine have shown the ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Anticancer Activity
Preliminary studies suggest that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. For instance, cytotoxicity assays on various cancer cell lines have shown promising results:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These findings indicate that this compound could serve as a lead for developing new anticancer agents.
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
Case Study 1: Anti-inflammatory Efficacy
A study published in the Egyptian Journal of Chemistry evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their anti-inflammatory properties using carrageenan-induced edema models. Compounds showed varying degrees of efficacy compared to Diclofenac®, with some exhibiting lower ulcerogenic activity and higher safety profiles .
Case Study 2: Anticancer Screening
In another study focusing on anticancer activity, compounds structurally related to this compound were tested against multiple cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting that these compounds could be developed into effective cancer therapeutics.
Mechanism of Action
The mechanism of action of 2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine can be compared with other similar compounds, such as:
2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}benzene: This compound has a benzene ring instead of a pyrimidine ring, which may affect its chemical reactivity and biological activity.
2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyridine: This compound has a pyridine ring instead of a pyrimidine ring, which may influence its binding affinity to certain molecular targets.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Biological Activity
2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine (CAS: 321998-84-9) is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may influence various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H12N4O3S
- Molecular Weight : 316.34 g/mol
- Structure : The compound features a pyrimidine core linked to a phenoxy group and a methylsulfonyl-substituted pyrazole, which may contribute to its biological effects.
Biological Activity Overview
Research indicates that compounds containing pyrazole and pyrimidine moieties often exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
Antimicrobial Activity
Studies have shown that similar compounds can inhibit the growth of various bacterial strains. For instance, derivatives of pyrimidines have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for this compound in treating bacterial infections .
Antitumor Activity
The compound's structure suggests it may interact with specific cancer cell pathways. Research indicates that related pyrimidine derivatives have shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. For example, compounds with similar pyrazole structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well documented. In vitro studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for these compounds often range from 0.034 to 0.052 µM against COX-2, indicating potent anti-inflammatory activity .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory processes and tumor growth.
- Cell Signaling Modulation : It might modulate signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, potentially contributing to their therapeutic effects .
Case Studies
- Antitumor Efficacy
- Anti-inflammatory Activity
Data Table: Biological Activities of Related Compounds
Q & A
Q. What synthetic strategies are commonly employed to prepare pyrimidine-pyrazole derivatives like 2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine?
Methodological Answer: The synthesis typically involves coupling pyrazole and pyrimidine moieties via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with β-diketones or cyanopyrimidines to form the pyrazole ring (e.g., uses 3-oxopropanenitrile and tetrahydrofuran-3-yl hydrazine dihydrochloride).
- Sulfonylation : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride under basic conditions.
- Phenoxy Linkage : Coupling the pyrimidine core with a substituted phenol using a base like K₂CO₃ in polar aprotic solvents (DMF or DMSO) .
Example Protocol (Adapted from and ):
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Hydrazine + β-diketone, reflux in ethanol/acetic acid | Pyrazole formation | ~45% |
| 2 | Methanesulfonyl chloride, DCM, TEA | Sulfonylation | 60-75% |
| 3 | 4-hydroxyphenylpyrimidine, K₂CO₃, DMF, 80°C | Ether coupling | 50-65% |
Q. How is the crystal structure of such compounds validated, and what parameters are critical for refinement?
Methodological Answer: X-ray crystallography is the gold standard. Key steps include:
- Data Collection : Use a Bruker D8 APEXII CCD diffractometer (Cu-Kα radiation, λ = 1.54178 Å) .
- Refinement : Employ SHELXL97 or SIR2004 software with constraints for H atoms.
- Validation Metrics :
- R-factor : <0.05 for high-quality data (e.g., R = 0.041 in ).
- Flack Parameter : Determines absolute configuration (e.g., 0.05(8) in ).
Example Crystallographic Data (From ):
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Unit Cell (Å) | a=15.479, b=7.1217, c=11.7802 |
| Dihedral Angles | Pyrazole-pyrimidine: 6.4° |
| Hydrogen Bonds | Intramolecular O-H⋯N, intermolecular N-H⋯O |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of pyrimidine-pyrazole derivatives for kinase inhibition?
Methodological Answer: SAR strategies involve:
- Core Modifications : Varying substituents on the pyrimidine (e.g., 2-methylsulfonyl in ’s GDC-0941 enhances PI3Kα binding).
- Substituent Effects : Bulky groups on the pyrazole (e.g., 4-methylphenyl in ’s celecoxib) improve selectivity for targets like COX-2.
- Pharmacokinetic Tuning : Introducing metabolically labile groups (e.g., trifluoromethyl in celecoxib) reduces plasma half-life while retaining potency .
- Lead Compound : Thieno[3,2-d]pyrimidine derivative (GDC-0941) with IC₅₀ = 3 nM for PI3Kα.
- Key SAR Finding : A morpholine group at the 4-position of pyrimidine improves solubility and oral bioavailability.
Q. What experimental approaches resolve contradictions in biological activity data across assays?
Methodological Answer:
- Orthogonal Assays : Combine enzymatic (e.g., fluorescence polarization) and cellular (e.g., Western blot for phosphorylated Akt) assays to confirm target engagement .
- Counter-Screens : Test against related enzymes (e.g., COX-1 vs. COX-2 in ) to rule off-target effects.
- Physicochemical Profiling : Measure logP, solubility, and plasma protein binding to explain discrepancies between in vitro and in vivo data .
- SC-236 (1f) : High COX-2 inhibition (IC₅₀ = 10 nM) but long half-life (t₁/₂ = 24 hr).
- Optimized SC-58635 (celecoxib) : Retained potency (IC₅₀ = 40 nM) with t₁/₂ = 8–12 hr via introduction of a metabolically labile trifluoromethyl group.
Q. How can computational modeling complement the design of pyrimidine-pyrazole derivatives?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding poses in targets (e.g., PI3Kα in ).
- QSAR Models : Correlate substituent electronegativity or steric bulk with activity (e.g., sulfonamide groups enhance COX-2 affinity in ).
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .
Data-Driven Example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
